molecular formula C15H22N4O B11083540 Acetamide, N-[3-(3-methyl-[1,2,4]triazol-1-yl)adamantan-1-yl]-

Acetamide, N-[3-(3-methyl-[1,2,4]triazol-1-yl)adamantan-1-yl]-

Cat. No.: B11083540
M. Wt: 274.36 g/mol
InChI Key: QJIZRZHHPCYQMO-UHFFFAOYSA-N
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Description

N-[3-(3-METHYL-1H-1,2,4-TRIAZOL-1-YL)ADAMANTAN-1-YL]ACETAMIDE is a compound that features a triazole ring and an adamantane moiety. The triazole ring is known for its stability and biological activity, while the adamantane structure is recognized for its rigidity and bulkiness, which can influence the compound’s interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-METHYL-1H-1,2,4-TRIAZOL-1-YL)ADAMANTAN-1-YL]ACETAMIDE typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is widely used due to its efficiency and high yield. The reaction involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-METHYL-1H-1,2,4-TRIAZOL-1-YL)ADAMANTAN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while reduction could produce reduced forms of the triazole or adamantane structures .

Scientific Research Applications

N-[3-(3-METHYL-1H-1,2,4-TRIAZOL-1-YL)ADAMANTAN-1-YL]ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(3-METHYL-1H-1,2,4-TRIAZOL-1-YL)ADAMANTAN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The adamantane moiety can enhance the compound’s binding affinity and stability . The exact pathways and targets depend on the specific application and biological context.

Properties

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

N-[3-(3-methyl-1,2,4-triazol-1-yl)-1-adamantyl]acetamide

InChI

InChI=1S/C15H22N4O/c1-10-16-9-19(18-10)15-6-12-3-13(7-15)5-14(4-12,8-15)17-11(2)20/h9,12-13H,3-8H2,1-2H3,(H,17,20)

InChI Key

QJIZRZHHPCYQMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=N1)C23CC4CC(C2)CC(C4)(C3)NC(=O)C

Origin of Product

United States

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